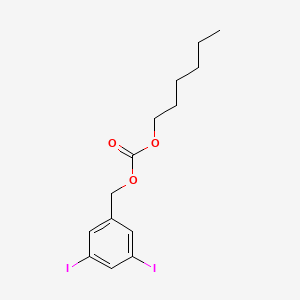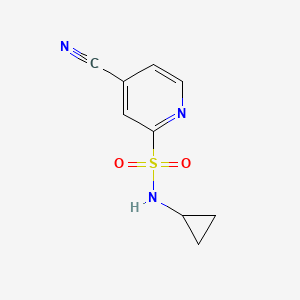
4-cyano-N-cyclopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-cyclopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 g/mol . This compound features a sulfonamide group, a cyano group, and a cyclopropyl group attached to a pyridine ring. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Preparation Methods
The synthesis of 4-cyano-N-cyclopropylpyridine-2-sulfonamide typically involves the reaction of 4-cyanopyridine with cyclopropylamine and a sulfonyl chloride derivative. The reaction conditions often include the use of organic or inorganic bases to facilitate the formation of the sulfonamide bond . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include sulfonic acids, amines, and halogenated pyridine derivatives .
Scientific Research Applications
4-Cyano-N-cyclopropylpyridine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate . This inhibition can lead to various pharmacological effects, such as diuresis and antibacterial activity .
Comparison with Similar Compounds
4-Cyano-N-cyclopropylpyridine-2-sulfonamide can be compared with other sulfonamide derivatives and cyano-containing compounds:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-Cyanopyridine: A compound with similar cyano and pyridine groups but lacking the sulfonamide functionality.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its combination of the cyano, cyclopropyl, and sulfonamide groups, which confer distinct chemical reactivity and potential pharmacological activities .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-cyano-N-cyclopropylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c10-6-7-3-4-11-9(5-7)15(13,14)12-8-1-2-8/h3-5,8,12H,1-2H2 |
InChI Key |
UZOBJVVSOIDBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


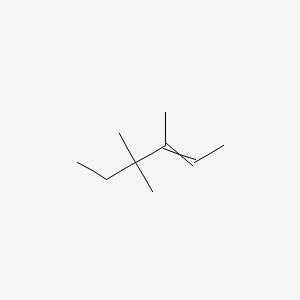
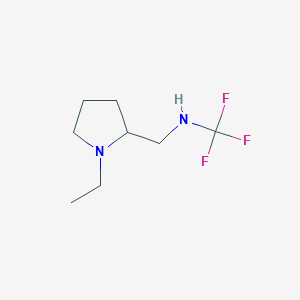
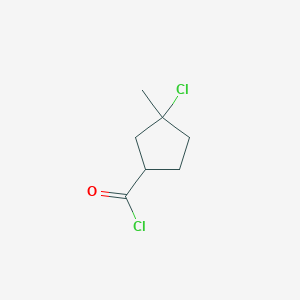
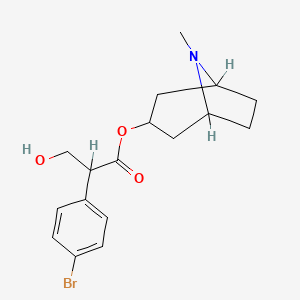

![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)
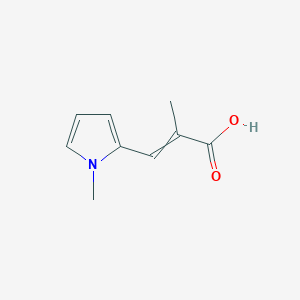

![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)
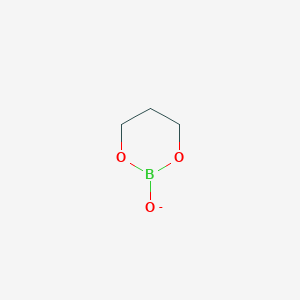
![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)
